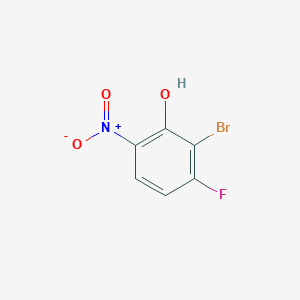

2-Bromo-3-fluoro-6-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUSAMCYDUMVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547868 | |

| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103979-08-4 | |

| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-fluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-fluoro-6-nitrophenol chemical structure

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol: Structure, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in synthetic chemistry. Its unique substitution pattern, featuring hydroxyl, nitro, bromine, and fluorine moieties, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups—an activating hydroxyl group, two deactivating but ortho-, para-directing halogens, and a strongly deactivating nitro group—creates a nuanced reactivity profile that can be exploited for targeted chemical transformations.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. As a Senior Application Scientist, the aim is to deliver not just data, but a field-proven perspective on the molecule's synthesis, characterization, and potential utility. We will delve into its physicochemical properties, propose a robust synthetic pathway based on established chemical principles, analyze its expected spectroscopic signature, and discuss its potential applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of this compound consists of a benzene ring substituted at positions 2, 3, and 6 with bromo, fluoro, and nitro groups, respectively, and a hydroxyl group at position 1. The IUPAC name is this compound.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized below, providing essential information for experimental design and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 103979-08-4 | [1] |

| Molecular Formula | C₆H₃BrFNO₃ | [1] |

| Molecular Weight | 235.99 g/mol | [1] |

| Monoisotopic Mass | 234.92803 Da | [1][2] |

| XLogP3 (Predicted) | 2.7 | [1] |

| Appearance | Expected to be a crystalline solid | [3] |

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The most logical and industrially scalable approach to synthesizing this compound is through the electrophilic aromatic substitution of a pre-functionalized phenol. The target molecule can be disconnected at the C-NO₂ bond, identifying 2-bromo-3-fluorophenol as the direct precursor.

The causality behind this strategy lies in the directing effects of the substituents. The hydroxyl group (-OH) is a powerful activating, ortho-, para-directing group. The bromo (-Br) and fluoro (-F) groups are deactivating but also ortho-, para-directing. In 2-bromo-3-fluorophenol, the positions ortho and para to the strongly activating -OH group are C6, C4, and C2. Position C2 is already substituted. The C6 position is sterically accessible and strongly activated by the hydroxyl group, making it the most probable site for electrophilic nitration.

Caption: Retrosynthetic approach for the target compound.

Representative Synthesis Protocol

The following protocol is a representative method adapted from a patented procedure for the synthesis of the closely related isomer, 2-bromo-4-fluoro-6-nitrophenol.[4] This method is based on well-established nitration chemistry and is expected to be highly effective for the target molecule.

Materials:

-

2-Bromo-3-fluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Chloroform (or Dichloromethane)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-3-fluorophenol (1.0 eq) in chloroform (approx. 4-5 mL per gram of phenol).

-

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and slowly add concentrated sulfuric acid (e.g., 1.5 eq) to concentrated nitric acid (e.g., 1.2 eq). Causality: This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Pre-cooling and slow addition are critical for safety and to prevent decomposition.

-

Nitration: Cool the flask containing the phenol solution to 0-5 °C using an ice bath. Add the cold nitrating mixture dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Maintaining a low temperature controls the reaction rate, preventing over-nitration and the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Causality: The aqueous washes remove inorganic acids and salts, purifying the crude product in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound is typically a solid. Recrystallization is an effective method for purification.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity, silica gel column chromatography can be employed using a solvent system such as a hexane/ethyl acetate gradient.[5]

Spectroscopic Characterization (Expected Features)

While a dedicated experimental spectrum for this specific compound is not publicly available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the ring.

-

The proton at C4 will appear as a doublet of doublets, coupled to the proton at C5 and the fluorine at C3.

-

The proton at C5 will also appear as a doublet of doublets, coupled to the proton at C4 and the fluorine at C3.

-

A broad singlet for the phenolic -OH proton is expected, with its chemical shift being concentration and solvent-dependent.

-

-

¹³C NMR: The spectrum will display 6 distinct signals for the aromatic carbons.

-

The carbon bearing the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.

-

The carbons ortho and meta to the fluorine (C2, C4, C5) will show smaller two- and three-bond C-F couplings.

-

The chemical shifts will be influenced by the substituents: C1 (bearing -OH) will be downfield (δ ~150-155 ppm), C6 (bearing -NO₂) will be downfield, and C2 (bearing -Br) will be shifted upfield relative to benzene.[7][9]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1580-1610 | C=C stretch | Aromatic Ring |

| 1520-1560 (asymm) | N-O stretch | Nitro (-NO₂) |

| 1340-1380 (symm) | N-O stretch | Nitro (-NO₂) |

| 1200-1250 | C-O stretch | Phenolic C-O |

| 1000-1100 | C-F stretch | Aryl-F |

| 550-650 | C-Br stretch | Aryl-Br |

Mass Spectrometry (MS)

-

Molecular Ion: The mass spectrum will show a characteristic molecular ion (M⁺) peak.

-

Isotopic Pattern: Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This is a definitive diagnostic feature.

Reactivity and Potential Applications

Chemical Reactivity Profile

The multiple functional groups of this compound offer several handles for subsequent chemical modifications:

-

Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This resulting aniline is a key precursor for building heterocycles or forming amides.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-arylation reactions (e.g., Williamson ether synthesis).

-

Halogens (Br, F): The bromo and fluoro substituents are generally stable but can participate in nucleophilic aromatic substitution (SNAr) reactions if the ring is sufficiently activated by electron-withdrawing groups, or in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), with the C-Br bond being significantly more reactive than the C-F bond.

Caption: Key reaction pathways for the title compound.

Applications in Drug Development and Agrochemicals

Halogenated nitrophenols are established building blocks in medicinal and agricultural chemistry.[4] The presence of bromine and fluorine can significantly enhance a molecule's biological properties, including metabolic stability, binding affinity, and membrane permeability.

-

Pharmaceutical Intermediate: This compound serves as an excellent starting point for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutics. The aniline derivative (obtained after nitro reduction) is particularly valuable for constructing scaffolds found in many approved drugs. The unique substitution pattern allows for the exploration of novel chemical space in lead optimization campaigns.[10]

-

Agrochemical Synthesis: The structural motifs present in this compound are common in modern herbicides, fungicides, and insecticides. A Chinese patent highlights the use of the related 2-bromo-4-fluoro-6-nitrophenol for its agricultural bactericidal and herbicidal activity, suggesting similar potential for the title compound.[4]

Safety and Handling

GHS Hazard Information

This compound is classified as a hazardous substance. All handling should be performed with appropriate engineering controls and personal protective equipment.

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | STOT SE 3 |

| (Source: PubChem CID 13732854)[1] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and highly versatile chemical intermediate. Its synthesis is readily achievable through the electrophilic nitration of 2-bromo-3-fluorophenol, a strategy supported by fundamental principles of organic chemistry and precedents in patent literature. The compound's rich array of functional groups provides multiple avenues for further chemical modification, making it an ideal scaffold for building complex molecules. With clear applications in the synthesis of novel pharmaceuticals and agrochemicals, this compound represents a key tool for researchers and developers working at the forefront of chemical innovation. Proper adherence to safety protocols is essential when handling this compound.

References

- [Reserved for future use]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- [Reserved for future use]

- [Reserved for future use]

-

This compound | C6H3BrFNO3 | CID 13732854. PubChem. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

This compound (C6H3BrFNO3). PubChemLite. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- [Reserved for future use]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

- [Reserved for future use]

-

Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate. [Link]

- [Reserved for future use]

-

Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. [Link]

Sources

- 1. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 5. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-3-fluoro-6-nitrophenol CAS number

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol (CAS: 103979-08-4)

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. As a substituted nitrophenol, its unique arrangement of bromo, fluoro, nitro, and hydroxyl groups on the benzene ring imparts a distinct reactivity profile. This makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro and halogen substituents significantly influences the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic substitution, while the bromine atom provides a convenient handle for cross-coupling reactions. This guide offers a comprehensive overview of its properties, a representative synthetic pathway, potential applications, and essential safety protocols, designed for the practicing scientist and drug development professional.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization. Data is compiled from authoritative chemical databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 103979-08-4 | [1][2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₃BrFNO₃ | [3] |

| Molecular Weight | 235.99 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])O)Br)F | [3] |

| InChI Key | AVUSAMCYDUMVNY-UHFFFAOYSA-N | [3] |

| Appearance | Typically a solid (specific color may vary by purity) | General |

| XLogP3 | 2.7 | [3] |

Synthesis and Purification: A Representative Protocol

The synthesis of substituted nitrophenols often involves multiple, carefully controlled steps. While the exact commercial synthesis of this compound is proprietary, a logical and illustrative pathway can be derived from established organic chemistry principles, such as the Sandmeyer reaction, which is used for synthesizing similar aryl bromides from amino precursors.[4] The following protocol is a representative example for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Rationale for Synthetic Choices

The chosen pathway, a diazotization followed by a Sandmeyer reaction, is a classic and reliable method for introducing a bromine atom onto an aromatic ring at a specific position directed by an amino group.

-

Diazotization: The conversion of the primary amine to a diazonium salt using sodium nitrite and a strong acid (like hydrobromic acid) is a foundational step. The reaction is conducted at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.

-

Sandmeyer Reaction: The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom. This reaction is highly effective for installing halogens onto an aromatic ring.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts based on polarity.

Experimental Protocol: Synthesis from a Hypothetical Precursor

This protocol outlines the synthesis starting from a hypothetical precursor, 2-amino-3-fluoro-6-nitrophenol.

Step 1: Diazotization of 2-Amino-3-fluoro-6-nitrophenol

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-fluoro-6-nitrophenol (1 equivalent) in a mixture of water and hydrobromic acid (48%, ~4-5 equivalents).

-

Cool the mixture to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the addition.

-

Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid (48%).

-

Cool this catalyst solution to 0–5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. Halogenated and nitrated phenols are crucial building blocks in medicinal chemistry and agrochemical synthesis.[5][6][7]

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis to form aryl ethers. It can also be converted into other functional groups.

-

Aryl Bromide: The bromine atom is a key functional handle for modern cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This is a cornerstone of modern drug discovery, enabling the assembly of complex molecular scaffolds.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). It can also be reduced to an amino group, providing a route to introduce a new reactive site for further derivatization.

-

Fluoro Group: The fluorine atom can modulate the electronic properties and lipophilicity of the molecule. In drug candidates, fluorine substitution often improves metabolic stability and binding affinity.

Application in Medicinal Chemistry: A Conceptual Workflow

Caption: Conceptual use in drug discovery via Suzuki coupling and amine functionalization.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is based on GHS classifications for this compound.[3]

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| ! | Warning | H302: Harmful if swallowed.[3]H312: Harmful in contact with skin.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[3]H335: May cause respiratory irritation.[3] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage Guidelines

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Conclusion

This compound is a chemical intermediate with high strategic value for synthetic chemists. Its dense and varied functionalization provides multiple avenues for chemical modification, making it an attractive starting point for constructing novel compounds, particularly in the fields of pharmaceutical and agrochemical discovery. Understanding its chemical properties, reactivity, and safety requirements is paramount for its effective and safe utilization in a research and development setting.

References

-

AbacipharmTech. This compound. [Link]

-

LookChem. Cas 2924-30-3, 2,4-Dibromo-3-fluoro-6-nitrophenol. [Link]

-

ChemBK. 2-Bromo-6-fluoro-3-nitrophenol. [Link]

-

PubChem. This compound | C6H3BrFNO3. [Link]

-

PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol | C6H2BrClFNO3. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Bromo-3-fluorophenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluoro-6-nitrophenol in Modern Chemical Synthesis. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, halogenated nitroaromatic compounds represent a class of molecules with significant potential for therapeutic innovation. Their unique electronic properties and ability to participate in a variety of chemical interactions make them valuable scaffolds in the design of novel drug candidates. This guide focuses on 2-Bromo-3-fluoro-6-nitrophenol, a polysubstituted phenol, providing a comprehensive overview of its chemical characteristics, a proposed synthetic route, and a discussion of its potential as a lead compound in drug discovery programs.

The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the phenolic ring suggests a molecule with modulated acidity, lipophilicity, and metabolic stability. These features are critical determinants of a compound's pharmacokinetic and pharmacodynamic profiles. This document aims to serve as a technical resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into the exploration of this compound and its analogs.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the key computed properties of this compound.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 103979-08-4 | PubChem |

| Molecular Formula | C₆H₃BrFNO₃ | PubChem |

| Molecular Weight | 235.99 g/mol | PubChem |

| Appearance | Predicted to be a crystalline solid | - |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Acetylation of 2-Fluoroaniline

-

Dissolve 2-fluoroaniline in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter, wash with water, and dry to obtain N-(2-fluorophenyl)acetamide.

Step 2: Bromination of N-(2-fluorophenyl)acetamide

-

Dissolve N-(2-fluorophenyl)acetamide in acetonitrile.

-

Add N-bromosuccinimide (NBS) in portions.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(4-bromo-2-fluorophenyl)acetamide.

Step 3: Nitration of N-(4-bromo-2-fluorophenyl)acetamide

-

Carefully add N-(4-bromo-2-fluorophenyl)acetamide to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the mixture onto crushed ice to precipitate the product.

-

Filter, wash thoroughly with cold water until neutral, and dry to obtain N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide.

Step 4: Hydrolysis of the Amide

-

Reflux the N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide in a mixture of ethanol and aqueous hydrochloric acid for 12 hours.

-

Cool the reaction mixture and neutralize with a sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to get 4-Bromo-2-fluoro-6-nitroaniline.

Step 5: Diazotization and Hydrolysis

-

Dissolve 4-Bromo-2-fluoro-6-nitroaniline in a mixture of sulfuric acid and water.

-

Cool to 0 °C and add a solution of sodium nitrite in water dropwise.

-

Stir the diazonium salt solution at 0-5 °C for 30 minutes.

-

Heat the solution to 80-90 °C until nitrogen evolution ceases.

-

Cool and extract the phenolic product with diethyl ether.

-

Purify by column chromatography to obtain 2-Bromo-6-fluoro-4-nitrophenol.

Step 6: Fluorination of 2-Bromo-6-fluoro-4-nitrophenol

-

Dissolve 2-Bromo-6-fluoro-4-nitrophenol in acetonitrile.

-

Add Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

-

Reflux the mixture for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract with ethyl acetate.

-

Purify the final product, this compound, by column chromatography.

Potential Biological Activities and Mechanism of Action

While there is no specific data on the biological activity of this compound, the presence of the nitrophenol moiety suggests several potential avenues for investigation in drug discovery. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5] The biological activity is often linked to the electron-withdrawing nature of the nitro group, which can influence interactions with biological targets.

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a substituted aromatic core. The electronic and steric properties of this compound make it a candidate for targeting the ATP-binding pocket of various kinases. The phenol group can act as a hydrogen bond donor, while the nitro and fluoro groups can form other non-covalent interactions with the protein.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound could act as an inhibitor of one of the kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing and donating effects of the substituents. The coupling patterns will provide information about the relative positions of the protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts being sensitive to the electronic environment created by the substituents.

-

¹⁹F NMR: Fluorine NMR will provide a clear signal for the fluorine atom, and its coupling to adjacent protons can further confirm the structure.

Protocol for NMR Analysis

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

Protocol for Mass Spectrometry Analysis

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the molecular ion peak and compare the m/z value with the calculated molecular weight.

-

Analyze the fragmentation pattern to further confirm the structure.

In Vitro Biological Evaluation

To investigate the potential of this compound as a therapeutic agent, a series of in vitro assays should be performed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay [6]

-

Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Enzyme Inhibition Assay (p-Nitrophenyl Phosphate Assay for Protein Tyrosine Phosphatases)

Given the phenolic structure, the compound could potentially inhibit phosphatases. A generic phosphatase assay using p-nitrophenyl phosphate (pNPP) as a substrate can be employed for initial screening.

Protocol for Phosphatase Inhibition Assay

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

-

In a 96-well plate, add the reaction buffer, the target phosphatase enzyme, and various concentrations of this compound.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubate for 30-60 minutes at 37 °C.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. While experimental data on its synthesis and biological activity is scarce, this guide provides a scientifically grounded framework for its investigation. The proposed synthetic route offers a clear path to obtaining the molecule, and the suggested analytical and biological evaluation protocols provide a roadmap for characterizing its properties and exploring its therapeutic potential. The insights from structure-activity relationships of related compounds suggest that this compound could be a valuable lead for the development of novel kinase inhibitors or other targeted therapies. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the promise of this intriguing molecule.

References

-

Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099–8108. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production: A Study on Synthetic Route and Market Prospects by Manufacturer. Retrieved from [Link]

-

Geronikaki, A., & Gavalas, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

-

Khan, A., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Science of The Total Environment, 821, 153381. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-3-fluoro-6-nitrophenol, a substituted nitrophenol with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical properties, explore plausible synthetic routes, detail analytical characterization methods, and discuss its potential applications, grounded in the broader context of nitrophenolic compounds in pharmaceutical research.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.

Molecular Identity and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 103979-08-4[1]

-

Molecular Formula: C₆H₃BrFNO₃[1]

-

Molecular Weight: 235.99 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C(=C1[O-])O)Br)F[1]

-

InChIKey: AVUSAMCYDUMVNY-UHFFFAOYSA-N[1]

The unique arrangement of a bromine atom, a fluorine atom, and a nitro group on the phenol ring dictates its reactivity and potential biological activity. The electron-withdrawing nature of the nitro and halogen substituents significantly influences the acidity of the phenolic hydroxyl group.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 235.99 g/mol | PubChem[1] |

| Monoisotopic Mass | 234.92803 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis of this compound: A Strategic Approach

A logical synthetic pathway would likely involve a multi-step process starting from a simpler, commercially available substituted phenol. The following proposed workflow is based on analogous syntheses of related nitrophenols.

Caption: A plausible synthetic workflow for this compound.

Step 1: Bromination of 3-Fluorophenol

The initial step would likely involve the selective bromination of 3-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The steric hindrance and the combined directing effects would favor the introduction of the bromine atom at the C2 position.

Exemplary Protocol (Adapted from similar brominations):

-

Dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Slowly add a solution of bromine in the same solvent, maintaining the reaction temperature at or below room temperature to control selectivity.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-bromo-3-fluorophenol by column chromatography or recrystallization.

Step 2: Nitration of 2-Bromo-3-fluorophenol

The subsequent nitration of 2-bromo-3-fluorophenol would introduce the nitro group. The hydroxyl group will direct the incoming electrophile to the ortho and para positions. Given that the para position (C6) is available and sterically accessible, it is the most probable site for nitration.

Exemplary Protocol (Adapted from nitration of bromophenols):

-

Dissolve 2-bromo-3-fluorophenol in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise, while carefully controlling the temperature to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts would be in the downfield region, influenced by the electron-withdrawing groups. The phenolic proton will appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (bromine, fluorine, oxygen, and the nitro group) will show characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 235.93530 |

| [M-H]⁻ | 233.92074 |

| [M+Na]⁺ | 257.91724 |

Source: PubChemLite[2]

The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the compound. A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) would be the standard for purity analysis.

Role in Drug Discovery and Medicinal Chemistry

Substituted phenols and nitroaromatic compounds are prevalent motifs in many approved drugs and bioactive molecules.[3][4] The unique combination of functional groups in this compound makes it an attractive scaffold for the synthesis of novel pharmaceutical agents.

A Versatile Chemical Intermediate

The primary utility of this compound in drug discovery lies in its potential as a versatile chemical intermediate. The functional groups present offer multiple handles for further chemical transformations:

-

The Phenolic Hydroxyl Group: Can be alkylated, acylated, or used in ether synthesis to introduce diverse side chains.

-

The Nitro Group: Can be reduced to an amine, which is a key functional group for amide bond formation, sulfonamide synthesis, and other derivatizations.

-

The Bromine and Fluorine Atoms: Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Caption: Derivatization possibilities for this compound.

Potential Biological Activity

While no specific biological activities have been reported for this compound, the broader class of nitrophenols exhibits a wide range of biological effects.[5] The nitro group is a known pharmacophore in several antimicrobial and antiparasitic drugs.[4][5] Furthermore, the phenolic scaffold is a common feature in many enzyme inhibitors and receptor ligands.[3]

The presence of both a nitro group and halogen atoms suggests that this compound could be explored for activities such as:

-

Antimicrobial or Antifungal Activity: The nitroaromatic moiety is a key component of several antimicrobial drugs.

-

Enzyme Inhibition: The substituted phenol ring could potentially interact with the active sites of various enzymes.

-

Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings.

Further research, including high-throughput screening and medicinal chemistry campaigns, is warranted to explore the biological potential of derivatives of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable, albeit understudied, chemical entity with significant potential for application in drug discovery and medicinal chemistry. Its well-defined molecular structure and multiple reactive sites make it an attractive starting material for the synthesis of diverse compound libraries. While detailed experimental data on its synthesis, characterization, and biological activity are still emerging, the foundational knowledge of related compounds provides a solid framework for its future exploration. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will be instrumental in advancing the frontiers of pharmaceutical research.

References

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-3-fluoro-6-methylphenol. (n.d.). PubChem. Retrieved from [Link]

-

What is the synthesis of 2-Bromo-4-nitrophenol from benzene? (2021). Quora. Retrieved from [Link]

-

2-Bromo-6-nitrophenol. (n.d.). PubChem. Retrieved from [Link]

-

Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

This compound (C6H3BrFNO3). (n.d.). PubChemLite. Retrieved from [Link]

-

13C-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.). NOP. Retrieved from [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

-

13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. Retrieved from [Link]

-

Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). STM Journals. Retrieved from [Link]

Sources

- 1. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-6-nitrophenol from 2-bromo-4-fluorophenol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-3-fluoro-6-nitrophenol, a valuable substituted phenolic compound. The strategic placement of bromo, fluoro, and nitro groups on the phenol ring makes this molecule a significant intermediate in the development of novel pharmaceutical and agrochemical agents.[1] This document details the chemical principles, a validated experimental protocol, and the critical parameters governing the successful synthesis of this target molecule from 2-bromo-4-fluorophenol.

I. Introduction and Strategic Importance

The unique substitution pattern of this compound imparts specific physicochemical properties that are highly desirable in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromo and nitro functionalities offer versatile handles for further synthetic transformations.[2] This combination of a hydroxyl group for potential etherification or esterification, a bromine atom as a leaving group for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a nitro group that can be reduced to an amine makes this compound a highly sought-after intermediate.[1]

II. The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-bromo-4-fluorophenol is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically nitration. This class of reactions is fundamental to the functionalization of aromatic rings.

Mechanism of Nitration:

The nitration of an aromatic compound typically involves the reaction with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[3][4]

-

Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[4][5]

-

Nucleophilic Attack: The electron-rich aromatic ring of the 2-bromo-4-fluorophenol acts as a nucleophile and attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6][7]

-

Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final nitrated product.[3][5]

Regioselectivity: Directing Effects of Substituents

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the phenol ring: the hydroxyl (-OH), bromine (-Br), and fluorine (-F) groups.

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[8]

-

Halogens (-Br and -F): Halogens are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directing because of their ability to donate electron density through resonance via their lone pairs.[8]

In the case of 2-bromo-4-fluorophenol, the hydroxyl group is the most powerful activating group and will primarily direct the incoming electrophile. The positions ortho to the hydroxyl group are C2 and C6. Since the C2 position is already occupied by a bromine atom, the nitration is directed to the C6 position.

Caption: Electrophilic Aromatic Nitration Pathway.

III. Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methodologies for the nitration of halogenated phenols.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.05 mol starting material) |

| 2-bromo-4-fluorophenol | 190.99 | 9.55 g (0.05 mol) |

| Chloroform (CHCl₃) | 119.38 | 25 mL |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | Varies (part of nitrating mixture) |

| Concentrated Nitric Acid (HNO₃, ~70%) | 63.01 | Varies (part of nitrating mixture) |

| Saturated Sodium Chloride Solution (Brine) | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed |

| Ethanol (for recrystallization) | 46.07 | As needed |

Procedure:

-

Dissolution of Starting Material: In a suitable reaction flask equipped with a magnetic stirrer, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform. Stir the mixture at room temperature until the solid is completely dissolved.[2]

-

Preparation and Addition of Nitrating Mixture: Prepare a nitrating mixture of sulfuric acid and nitric acid. A molar ratio of 1:5.5 (sulfuric acid to nitric acid) has been reported to be effective.[2] At a controlled temperature of 20°C, slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.[2] Caution: The addition of the nitrating mixture is exothermic. Maintain the temperature of the reaction mixture to prevent unwanted side reactions.

-

Reaction: After the addition of the nitrating mixture is complete, raise the temperature to 45°C and allow the reaction to proceed for 3 hours with continuous stirring.[2]

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with water and then with a saturated sodium chloride solution (brine).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter to remove the drying agent.

-

Evaporate the chloroform under reduced pressure to obtain the crude product.[2]

-

-

Purification: Recrystallize the crude product from ethanol to obtain the pure this compound as a light yellow solid.[2] A reported yield for this procedure is 89%.[2]

Caption: Step-by-step experimental workflow.

IV. Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₃ | PubChem[9] |

| Molecular Weight | 235.99 g/mol | PubChem[9] |

| CAS Number | 103979-08-4 | PubChem[9] |

Spectroscopic Data:

V. Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Chloroform is a volatile and toxic solvent. All handling should be performed in a fume hood.

-

The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure adequate cooling is available.

VI. Conclusion

The synthesis of this compound from 2-bromo-4-fluorophenol is a robust and high-yielding process based on the principles of electrophilic aromatic substitution. Understanding the directing effects of the substituents is key to predicting the regiochemical outcome of the reaction. The detailed protocol provided in this guide, when executed with appropriate safety precautions, offers a reliable method for obtaining this valuable synthetic intermediate for applications in pharmaceutical and agrochemical research and development.

References

- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]

-

Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3BrFNO3). Retrieved from [Link]

- The Role of 2-Bromo-4-fluoro-6-nitrophenol in Modern Chemical Synthesis. (2025). Retrieved from [https://www.linkedin.com/pulse/role-2-bromo-4-fluoro-6-nitrophenol-modern-chemical-synthesis-cas-320-75-2-w2vrc]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 11. PubChemLite - this compound (C6H3BrFNO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol: Properties, Hazards, and Safe Handling

This guide provides a comprehensive overview of 2-Bromo-3-fluoro-6-nitrophenol, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of experimental data for this specific molecule, this document synthesizes known information with principles of chemical reactivity and toxicology derived from structurally related compounds. The objective is to offer a robust framework for its safe handling, use, and disposal.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 103979-08-4, is a multifaceted aromatic compound.[1] Its structure, featuring a phenol ring substituted with a bromine atom, a fluorine atom, and a nitro group, suggests a unique combination of chemical properties. The interplay of these functional groups—the electron-withdrawing nature of the nitro and halogen groups, and the activating, acidic nature of the hydroxyl group—governs its reactivity and potential biological activity.

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 103979-08-4 | AbacipharmTech[1] |

| Molecular Formula | C₆H₃BrFNO₃ | PubChem[2] |

| Molecular Weight | 235.99 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1[O-])O)Br)F | PubChem[2] |

| InChIKey | AVUSAMCYDUMVNY-UHFFFAOYSA-N | PubChem[2] |

| Computed XLogP3 | 2.7 | PubChem[2] |

Structural Elucidation and Reactivity Profile

The arrangement of substituents on the phenolic ring is critical to the molecule's chemical behavior. The following diagram illustrates the structure of this compound.

Caption: Chemical structure of this compound.

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton.[3] The halogen atoms also contribute to this electron-withdrawing effect. This heightened acidity is a key characteristic to consider in reaction planning and in assessing its biological interactions. Conversely, the electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution.[4]

Hazard Identification and Toxicological Profile

Based on the GHS classification provided by PubChem, this compound is considered a hazardous substance.[2] The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[2] |

While specific LD50 values for this compound are not available, data from related nitrophenols suggest a moderate order of toxicity. For instance, the oral LD50 for 2-nitrophenol in rats is 180 mg/kg.[5] Given the presence of halogen atoms, which can sometimes enhance toxicity, it is prudent to handle this compound with a high degree of caution.

The primary routes of exposure are inhalation of dust, skin contact, and ingestion. Systemic effects of nitrophenols can include damage to the kidneys and central nervous system.[5]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following workflow provides a general framework for this process.

Caption: A generalized workflow for risk assessment before handling hazardous chemicals.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and change them immediately if contaminated.[6]

-

Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust.[6] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage and Incompatibility

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8] Nitrophenols are known to be incompatible with strong oxidizing agents, strong bases, and reducing agents.[8] Contact with strong bases can lead to exothermic reactions.

Experimental Protocols: A General Guideline

The following protocols are generalized and should be adapted based on the specific experimental context and a thorough, experiment-specific risk assessment.

Synthesis of Halogenated Nitrophenols

Illustrative Synthesis: Nitration of 2-Bromophenol [9]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of concentrated sulfuric acid diluted with water.

-

Addition of Nitrating Agent: Slowly add sodium nitrate to the cooled acid solution while maintaining a low temperature.

-

Addition of Substrate: Add 2-bromophenol dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nitrated bromophenol.

Analytical Methods

Characterization and purity assessment of this compound can be achieved using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a common starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for identification, though derivatization may be necessary to improve volatility and peak shape.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl, nitro, and aromatic C-H and C-C bonds.

Emergency Procedures

Spills

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[11] The spill area should then be decontaminated with a suitable solvent and washed with soap and water.

-

Major Spills: Evacuate the area and alert emergency personnel. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without appropriate training and PPE.[8]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous waste.[12]

-

Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.

-

Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste streams.[13]

Consult your institution's environmental health and safety office for specific waste disposal procedures.[14]

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. However, its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a foundation for working with this and structurally similar molecules, emphasizing the importance of a proactive safety culture in the laboratory. Always consult the most current safety data sheets and institutional guidelines before commencing any experimental work.

References

- Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. (n.d.). Penn State Research Database.

-

Material Safety Data Sheet 2-Nitrophenol 99%. (2008, March 28). Retrieved January 9, 2026, from [Link]

- This compound. (n.d.). AbacipharmTech.

-

(A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. (n.d.). Infinity Learn. Retrieved January 9, 2026, from [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 9, 2026, from [Link]

-

Standard Operating Procedure for: Bromine. (n.d.). Washington State University. Retrieved January 9, 2026, from [Link]

-

Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

-

Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. (2023, July 13). MDPI. Retrieved January 9, 2026, from [Link]

-

2-Bromo-6-fluoro-3-nitrophenol. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water. (2018, January). ResearchGate. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2,4-Dibromo-3-fluoro-6-nitrophenol. (n.d.). LookChem. Retrieved January 9, 2026, from [Link]

-

2-Bromo-3-chloro-4-fluoro-6-nitrophenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-BROMOHEXANOYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

This compound (C6H3BrFNO3). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

-

2-Fluoro-6-nitrophenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie. Retrieved January 9, 2026, from [Link]

-

P-NITROPHENOL. (2009, May 26). Harper College. Retrieved January 9, 2026, from [Link]

-

What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved January 9, 2026, from [Link]

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 9, 2026, from [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? (2014, April 8). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison Biomedical Engineering. Retrieved January 9, 2026, from [Link]

-

Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved January 9, 2026, from [Link]

-

Toxicological Profile for Nitrophenols. (2022, September). Agency for Toxic Substances and Disease Registry. Retrieved January 9, 2026, from [Link]

-

2-Bromo-3-nitrophenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-Bromo-6-nitrophenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

A review on aquatic ecotoxicity of profenofos with reference to environmental fate and impact on fish. (2025, September 20). Journal of Applied and Natural Science. Retrieved January 9, 2026, from [Link]

-

2-Fluoro-3-nitrophenol. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

2-bromo-6-fluoro-4-nitrophenol (C6H3BrFNO3). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]